molecular formula C18H13ClN2OS2 B13060412 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine CAS No. 885460-86-6

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine

Cat. No.: B13060412
CAS No.: 885460-86-6
M. Wt: 372.9 g/mol
InChI Key: GCNCSAMVAOVVLZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-D]pyrimidine core, which is substituted with a 4-chloro group, a 4-ethoxyphenyl group, and a thiophen-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a thieno[2,3-D]pyrimidine intermediate, followed by the introduction of the 4-chloro, 4-ethoxyphenyl, and thiophen-2-yl substituents through various chemical reactions such as halogenation, alkylation, and thiolation. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. For example, nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism of action can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine can be compared with other similar compounds, such as:

    Thieno[2,3-D]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The unique combination of substituents in this compound contributes to its distinct properties.

    Thiophene derivatives: Compounds containing the thiophene ring system, such as dithieno[3,2-b:2′,3′-d]thiophene, have similar electronic properties and are used in similar applications.

    Pyrimidine derivatives: Compounds with the pyrimidine ring system, such as 3-amino-4-(4-chloro-phenyl)-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile, exhibit similar chemical reactivity and biological activities.

Properties

CAS No.

885460-86-6

Molecular Formula

C18H13ClN2OS2

Molecular Weight

372.9 g/mol

IUPAC Name

4-chloro-2-(4-ethoxyphenyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H13ClN2OS2/c1-2-22-12-7-5-11(6-8-12)17-20-16(19)15-13(10-24-18(15)21-17)14-4-3-9-23-14/h3-10H,2H2,1H3

InChI Key

GCNCSAMVAOVVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl

Origin of Product

United States

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